molecular formula C9H6BrNO3 B143149 4-Bromo-5-methoxyisatin CAS No. 130420-75-6

4-Bromo-5-methoxyisatin

Cat. No.: B143149
CAS No.: 130420-75-6
M. Wt: 256.05 g/mol
InChI Key: ZGBUBQYGLBBQEI-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxyisatin is a derivative of isatin, a compound first obtained by the oxidative degradation of indigo Isatin and its derivatives have been extensively studied due to their synthetic versatility and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxyisatin typically involves the bromination of 5-methoxyisatin. One common method includes the reaction of 5-methoxyisatin with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methoxyisatin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized isatin derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized isatins.

Scientific Research Applications

4-Bromo-5-methoxyisatin has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Derivatives of this compound have shown potential as therapeutic agents due to their antimicrobial, antiviral, and anticancer activities.

    Industry: It is utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxyisatin involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to changes in cell function and behavior. The specific molecular targets and pathways depend on the biological context and the particular derivative being studied.

Comparison with Similar Compounds

  • 5-Bromo-6-methoxyisatin
  • 4-Chloro-5-methoxyisatin
  • 5-Iodo-6-methoxyisatin

Comparison: 4-Bromo-5-methoxyisatin is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity towards certain enzymes or cellular targets, making it a valuable tool in research and development.

Properties

IUPAC Name

4-bromo-5-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-5-3-2-4-6(7(5)10)8(12)9(13)11-4/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBUBQYGLBBQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=O)C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433851
Record name 4-bromo-5-methoxyisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130420-75-6
Record name 4-bromo-5-methoxyisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Vacuum dried α-Isonitrosoacetanilide (12) (3.0 g; 11 mmol) was slowly added to 8 ml conc. H2SO4 at 50° C. while being stirred. The reaction mixture first became yellow, and then turned dark. The temperature was raised to 65° C. for 10 minutes, and the reaction was followed by TLC (EtOAc/hexane; 40:60). Heating at 65°-70° C. was resumed until all the starting material was consumed as judged by TLC. Upon completion, the reaction mixture was cooled and added to 80 g of crushed ice with stirring. A dark red solid formed and was filtered off, washed free of acid by water and dried under vacuum. The resulting substance was purified by chromatography on a flash silica column using a gradient system of EtOAc/hexane; 40:60; 50:50; 60:40; 70:30; 80:20. The undesired isomer, 6-Bromo-5-methoxyisatin eluted first, followed by the desired isomer (13), which was isolated as a red solid (0.71 g; 25% yield). M.P. 250°-251° C. IR (KBr) 2064, 1758, 1750, 1634, 1278 cm-1 ; 1H NMR (CDCl3, one drop DMSO-d6) δ 3.91 (s, 3H), 6.84 (d, 1H, J=8.8 Hz), 7.09 (d, 1H, J=8.8 Hz), 10.88 (s, 1H). Anal. Calcd. for C9H6BrNO3 : C, 42.19; H, 2.34; Br, 31.25; N, 5.47. Found: C, 42.27; H, 2.37; Br, 31.30; N, 5.42.
Quantity
3 g
Type
reactant
Reaction Step One
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Quantity
8 mL
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
EtOAc hexane
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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